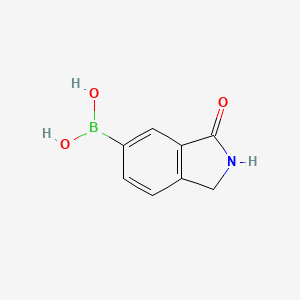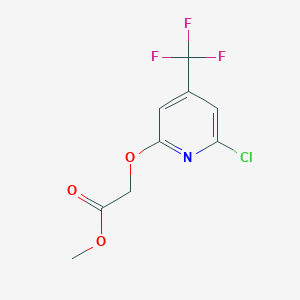
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester
Vue d'ensemble
Description
The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a chloro group, a trifluoromethyl group, and an ester group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Structural Studies
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester, and its analogs, have been a subject of interest in various synthesis and structural studies. Li-qun Shen et al. (2012) synthesized new pyrazole derivatives of this compound, focusing on their molecular structure through X-ray diffraction and comparing it with density-functional-theory (DFT) calculations. The study also delved into thermodynamic properties and tautomeric forms of the compounds, providing insights into their stability and structural behavior (Shen et al., 2012).
Catalytic Applications and Building Blocks for Piperidines
The compound's derivatives serve as crucial intermediates in the synthesis of unconventional piperidines. S. Crotti et al. (2011) achieved a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate, underlining the compound's potential as a valuable building block for the synthesis of polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti et al., 2011).
Anti-Cancer Activity
A novel set of compounds based on derivatives of this compound have shown promising anti-cancer activity. Yanhui Qiao et al. (2021) synthesized six novel complexes from these derivatives and evaluated their in vitro cytotoxicities against various cell lines, providing valuable insights into their potential therapeutic applications (Qiao et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCYMCHULBMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



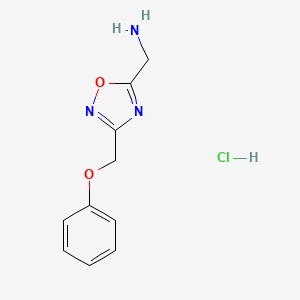
![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)
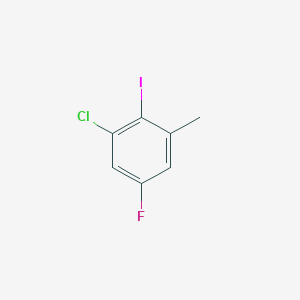
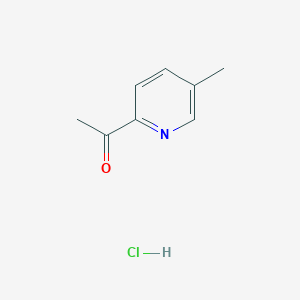


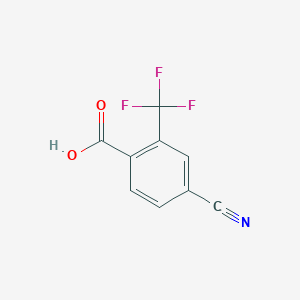
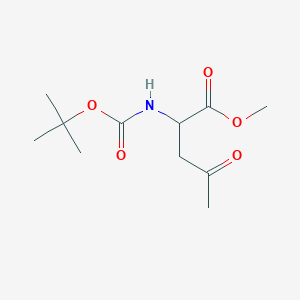
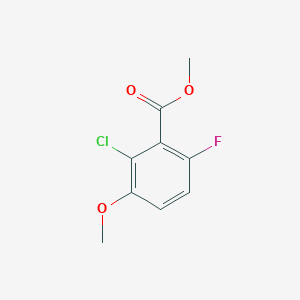
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)
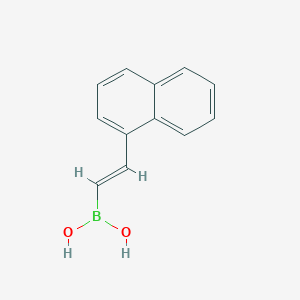
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

